吡咯烷-3-羧酸甲酯

描述

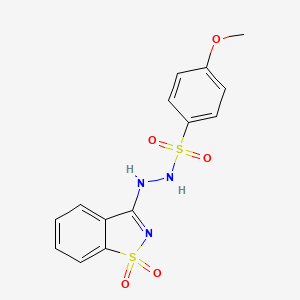

Methyl pyrrolidine-3-carboxylate is a chemical compound that is part of the pyrrolidine family, characterized by a five-membered ring structure containing one nitrogen atom. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of methyl pyrrolidine-3-carboxylate derivatives can be achieved through various methods. One approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, which has been shown to produce 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess . Another method includes the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones, yielding a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of methyl pyrrolidine-3-carboxylate derivatives can be complex, with the potential for various substituents to be introduced at different positions on the pyrrolidine ring. For instance, the stereochemistry of one such derivative was characterized by single crystal X-ray diffraction, providing insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Methyl pyrrolidine-3-carboxylate derivatives can undergo a range of chemical reactions. For example, the asymmetric acylation of carboxamides with a trans-2,5-bis(methoxymethoxymethyl)pyrrolidine moiety as a chiral auxiliary followed by stereoselective reduction has been reported, offering an alternative to asymmetric aldol reactions . Additionally, the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides can lead to the formation of methyl 4-piperidinopyrrole-2-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl pyrrolidine-3-carboxylate derivatives can vary depending on the substituents present on the pyrrolidine ring. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their behavior in different pH environments . The antimicrobial activity of these compounds has also been evaluated, with some showing promising results against various bacterial strains, including M. tuberculosis .

科学研究应用

流感神经氨酸酶抑制剂

吡咯烷-3-羧酸甲酯衍生物在流感神经氨酸酶抑制剂的开发中显示出显着的潜力。一个例子是有力抑制剂的合成,展示了吡咯烷羧酸酯结构在抗病毒药物设计中的效用 (Wang 等,2001)。

吡咯烷的合成

吡咯烷,包括吡咯烷-3-羧酸甲酯衍生物,在各种化合物的合成中很重要。它们在染料和农用化学品等行业中得到应用。一项专注于极性 [3+2] 环加成合成吡咯烷的研究突出了它们在化学合成中的重要性 (Żmigrodzka 等,2022)。

抗菌活性

一系列吡咯烷-3-羧酸甲酯衍生物被合成并测试了抗菌活性。这些化合物表现出显着的抗菌活性,表明它们作为新型抗分枝杆菌剂的起始点的潜力 (Nural 等,2018)。

抗炎剂

对吡咯烷-3-羧酸甲酯衍生物的研究包括合成用于潜在抗炎应用的新型分子。这强调了这些化合物在药物化学中的适应性 (Moloney,2001)。

生物催化

吡咯烷-3-羧酸甲酯衍生物用于生物催化合成哌啶和吡咯烷。这一过程涉及生物催化级联,展示了这些化合物在酶驱动合成中的作用 (Hussain 等,2016)。

基于吡咯烷的抗菌剂

各种吡咯烷衍生物的合成,包括吡咯烷-3-羧酸甲酯,因其作为抗菌剂的潜力而受到探索。它们的结构修饰影响其抗菌功效 (Bouzard 等,1992)。

吡咯烷-3-羧酸在内皮素拮抗作用中的应用

吡咯烷-3-羧酸(包括吡咯烷-3-羧酸甲酯衍生物在内的一类)已被研究作为内皮素拮抗剂。它们的合成和构效关系表明它们在治疗应用中的潜力 (Jae 等,2001)。

安全和危害

“Methyl Pyrrolidine-3-carboxylate” is classified as a hazardous substance . It is highly flammable and can cause severe skin burns and eye damage . It is also harmful if swallowed or inhaled . Therefore, it should be handled with care, avoiding contact with skin and eyes, and preventing ingestion and inhalation .

属性

IUPAC Name |

methyl pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWWZOKQKXPVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399462 | |

| Record name | Methyl Pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98548-90-4 | |

| Record name | Methyl Pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)

![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)